Cas no 5732-88-7 (2-[(1Z)-cyclopentylidene]acetonitrile)

2-[(1Z)-cyclopentylidene]acetonitrile structure
5732-88-7 structure
Product Name:2-[(1Z)-cyclopentylidene]acetonitrile
CAS No:5732-88-7
MF:C7H9N
MW:107.153061628342
MDL:MFCD09866324
CID:376103
PubChem ID:79810
Update Time:2025-04-23

2-[(1Z)-cyclopentylidene]acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-cyclopentylidene-
    • 2-cyclopentylideneacetonitrile
    • cyclopentylideneacetonitrile
    • Acetonitrile,2-cyclopentylidene
    • Cyclopentyliden-acetonitril
    • cyclopentyliden-acetonitrile
    • EINECS 227-242-1
    • 2-[(1Z)-cyclopentylidene]acetonitrile
    • ACETONITRILE, 2-CYCLOPENTYLIDENE-
    • AKOS010969283
    • A1-01109
    • MFCD09866324
    • UNII-4A7LQ6VP7T
    • 2-[(1E)-cyclopentylidene]acetonitrile
    • DTXSID30205940
    • 2-Cyclopenylideneacetonitrile
    • Acetonitrile, cyclopentylidene-
    • EN300-81657
    • 5732-88-7
    • NS00033693
    • SB12939
    • AS-30307
    • (CYANOMETHYLENE)CYCLOPENTANE
    • 4A7LQ6VP7T
    • SCHEMBL1352840
    • DNAYRSBMBDMJNU-UHFFFAOYSA-N
    • DTXCID60128431
    • DB-192861
    • MDL: MFCD09866324
    • Inchi: 1S/C7H9N/c8-6-5-7-3-1-2-4-7/h5H,1-4H2
    • InChI Key: DNAYRSBMBDMJNU-UHFFFAOYSA-N
    • SMILES: N#C/C=C1\CCCC\1

Computed Properties

  • Exact Mass: 107.07300
  • Monoisotopic Mass: 107.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.078
  • Boiling Point: 202.8°Cat760mmHg
  • Flash Point: 76.1°C
  • Refractive Index: 1.597
  • PSA: 23.79000
  • LogP: 2.01038

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2-[(1Z)-cyclopentylidene]acetonitrile Production Method

2-[(1Z)-cyclopentylidene]acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:5732-88-7)2-[(1Z)-cyclopentylidene]acetonitrile
Order Number:A1088343
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:32
Price ($):354.0
Email:sales@amadischem.com

Additional information on 2-[(1Z)-cyclopentylidene]acetonitrile

Acetonitrile,2-cyclopentylidene (CAS No. 5732-88-7): A Versatile Intermediate in Modern Chemical Synthesis

Acetonitrile,2-cyclopentylidene, identified by the chemical compound code CAS No. 5732-88-7, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural motif of a cyclopentylidene group attached to an acetonitrile backbone, has garnered considerable attention due to its utility as a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating functional groups makes it a valuable building block for the development of complex molecular architectures.

The chemical structure of Acetonitrile,2-cyclopentylidene consists of a nitrile group (-CN) linked to a cyclopentyl ring substituted with an additional double bond. This configuration imparts distinct reactivity patterns that are exploited in various synthetic pathways. The nitrile group is known for its ability to participate in nucleophilic addition reactions, while the cyclopentylidene moiety offers opportunities for further functionalization through cross-coupling reactions and other palladium-catalyzed processes.

In recent years, the application of Acetonitrile,2-cyclopentylidene has expanded into several cutting-edge areas of chemical biology and medicinal chemistry. One notable area is its use as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The cyclopentylidene group can be further modified to introduce additional substituents, allowing chemists to tailor the electronic and steric properties of the resulting compounds for specific biological targets.

Recent studies have highlighted the role of Acetonitrile,2-cyclopentylidene in the development of novel pharmaceutical agents. For instance, researchers have utilized this intermediate to construct analogs of natural products with potential therapeutic applications. The structural complexity achievable through modifications of this scaffold has led to the discovery of compounds with enhanced binding affinity and selectivity towards disease-causing enzymes and receptors. Such findings underscore the importance of this molecule in drug discovery pipelines.

The synthetic methodologies involving CAS No. 5732-88-7 have also seen significant advancements. Modern catalytic systems, particularly those employing transition metals like palladium and copper, have enabled more efficient and sustainable routes to derivatives of Acetonitrile,2-cyclopentylidene. These innovations not only improve yield and purity but also minimize waste generation, aligning with the growing emphasis on green chemistry principles.

In addition to its pharmaceutical applications, Acetonitrile,2-cyclopentylidene has found utility in materials science. Its ability to serve as a precursor for polymers and functional materials with unique properties has been explored by researchers seeking advanced materials for electronics and coatings. The incorporation of this intermediate into polymer backbones can impart desirable characteristics such as thermal stability and optical clarity, making it a valuable component in high-performance material design.

The mechanistic studies on reactions involving Acetonitrile,2-cyclopentylidene have provided deeper insights into reaction pathways that are otherwise challenging to elucidate. Advanced spectroscopic techniques combined with computational methods have allowed chemists to model complex reaction dynamics at an atomic level. These studies not only enhance our understanding of fundamental chemical processes but also guide the development of more efficient synthetic strategies.

The future prospects for Acetonitrile,2-cyclopentylidene are promising, with ongoing research exploring new frontiers in its application. As synthetic techniques continue to evolve, so too will the possibilities for creating novel derivatives with tailored properties. Collaborative efforts between academia and industry are expected to drive innovation further, ensuring that this versatile intermediate remains at the forefront of chemical research.

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Amadis Chemical Company Limited
(CAS:5732-88-7)2-[(1Z)-cyclopentylidene]acetonitrile
A1088343
Purity:99%
Quantity:1g
Price ($):354.0
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